4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The industrial production of this compound may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its binding to specific molecular targets, such as the TGF-beta type I receptor (ALK5). By inhibiting this receptor, the compound can modulate various cellular pathways, leading to effects such as reduced cell proliferation and migration . This makes it a promising candidate for therapeutic applications in diseases like cancer.
Comparison with Similar Compounds
Similar compounds include other pyridin-2-amine derivatives and pyrimidine-based inhibitors. For example:
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine Derivatives: These compounds also exhibit inhibitory effects on specific enzymes and have been studied for their antitumor activities.
2-Aminopyrimidine Derivatives: These compounds have shown antitrypanosomal and antiplasmodial activities.
The uniqueness of 4-(5,6-Dimethyl-2-pyridin-2-yl-pyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine lies in its specific structure, which allows for selective inhibition of certain molecular targets, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C24H22N4O2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-(5,6-dimethyl-2-pyridin-2-ylpyridin-3-yl)oxy-N-(3-methoxyphenyl)pyridin-2-amine |
InChI |
InChI=1S/C24H22N4O2/c1-16-13-22(24(27-17(16)2)21-9-4-5-11-25-21)30-20-10-12-26-23(15-20)28-18-7-6-8-19(14-18)29-3/h4-15H,1-3H3,(H,26,28) |
InChI Key |
JJXWWXLOMVDRLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1C)C2=CC=CC=N2)OC3=CC(=NC=C3)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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